

2-Nitrobenzaldehyde semicarbazone CAS number and physical constants

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Compound of Interest

Compound Name: 2-Nitrobenzaldehyde
semicarbazone

Cat. No.: B7739557

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Technical Guide: 2-Nitrobenzaldehyde Semicarbazone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on **2-Nitrobenzaldehyde semicarbazone**, a key analytical standard used in the detection of nitrofurantoin antibiotic residues.

Core Compound Identification

CAS Number: 16004-43-6[1][2]

Synonyms: 2-NP-SCA, 4-(2-Nitrobenzylidene)semicarbazide, o-Nitrobenzaldehyde semicarbazone[1][2]

Isotopically labeled variants are also utilized as internal standards in quantitative analysis, including:

- **2-Nitrobenzaldehyde semicarbazone-13C, 15N2:** CAS 760179-80-4[3][4]
- **2-Nitrobenzaldehyde semicarbazone-13C,15N2-1:** CAS 957509-32-9[5]

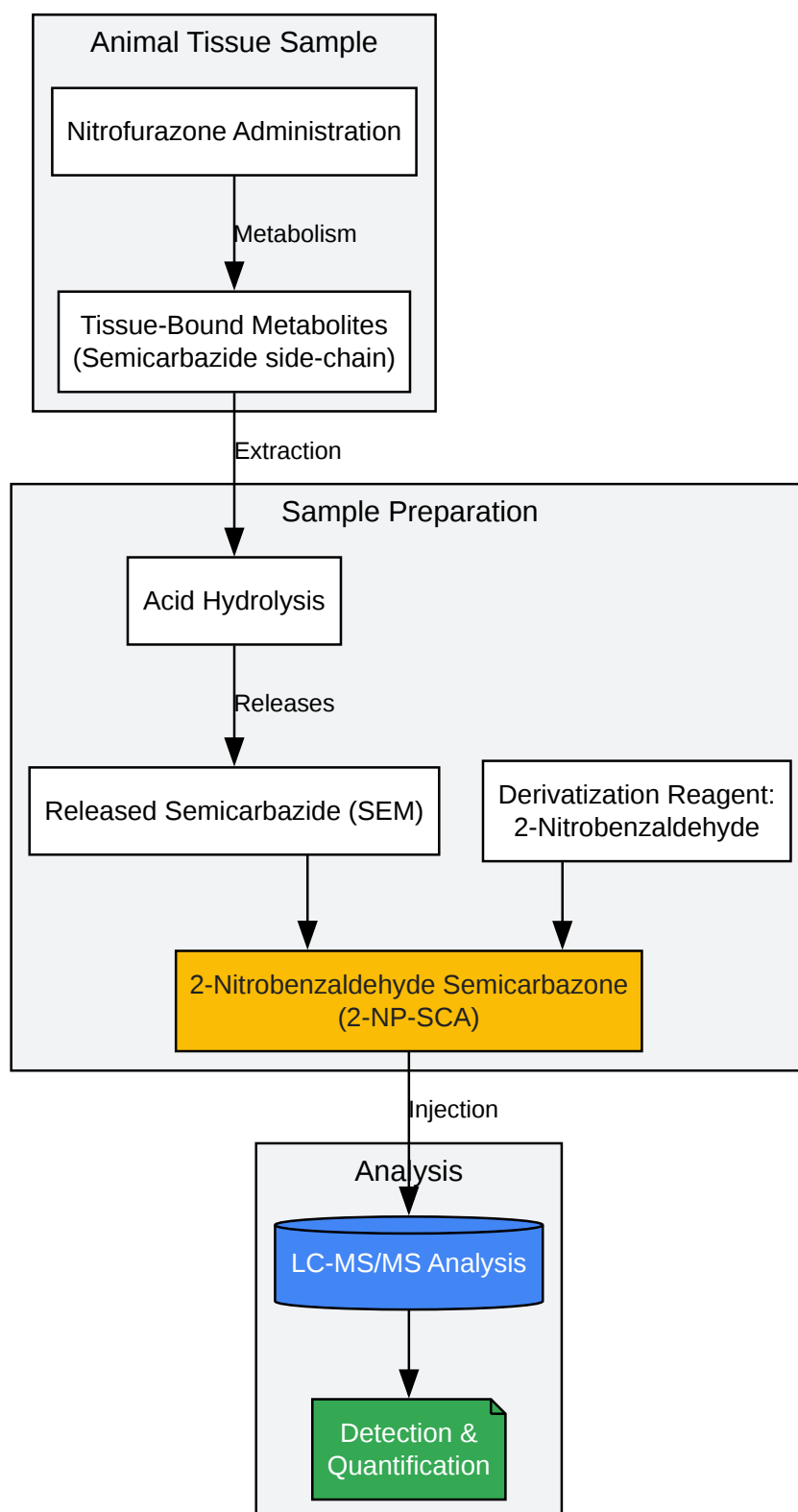
Physicochemical Properties

The physical and chemical characteristics of **2-Nitrobenzaldehyde semicarbazone** are summarized below.

Property	Value	Source
Molecular Formula	C ₈ H ₈ N ₄ O ₃	[1] [6]
Molecular Weight	208.17 g/mol	[1] [7]
Appearance	Yellow to Green Solid	
Melting Point	>238°C	
Solubility	DMSO (Slightly), Methanol (Slightly)	
Water (Very slightly, 0.27 g/L at 25°C)	[6]	
Hydrogen Bond Donor Count	2	[5] [6]
Hydrogen Bond Acceptor Count	4	[5] [6]
Rotatable Bond Count	2	[5] [6]

Logical Workflow: Analytical Application

2-Nitrobenzaldehyde semicarbazone is primarily used as a derivatizing agent to detect the presence of the banned antibiotic, nitrofurazone, in food products of animal origin. The workflow involves the acid-catalyzed release of semicarbazide from tissue-bound nitrofurazone metabolites, which is then reacted with 2-nitrobenzaldehyde. The resulting stable derivative, **2-nitrobenzaldehyde semicarbazone**, is then identified and quantified, typically via LC-MS/MS. [\[8\]](#)[\[9\]](#)



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Analytical workflow for Nitrofurazone detection.

Experimental Protocols

Synthesis of 2-Nitrobenzaldehyde Semicarbazone

The synthesis is a standard condensation reaction between 2-nitrobenzaldehyde and semicarbazide.[9]

Materials:

- 2-Nitrobenzaldehyde
- Semicarbazide hydrochloride
- Sodium acetate (or other suitable base)
- Ethanol (or other suitable solvent)
- Water

Procedure:

- Dissolve semicarbazide hydrochloride and an equimolar amount of sodium acetate in a minimal amount of warm water.
- In a separate flask, dissolve an equimolar amount of 2-nitrobenzaldehyde in ethanol.
- Add the semicarbazide solution dropwise to the stirred 2-nitrobenzaldehyde solution.
- The mixture may be gently heated under reflux for 1-2 hours to ensure the reaction goes to completion.
- Upon cooling, the **2-Nitrobenzaldehyde semicarbazone** product will precipitate out of the solution.
- Collect the solid product by vacuum filtration.
- Wash the collected solid with cold water and then a small amount of cold ethanol to remove any unreacted starting materials.

- Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the purified product.
- Dry the final product under vacuum.

Protocol for Derivatization of Semicarbazide (SEM) Residue in Food Samples

This protocol outlines the derivatization step in the analysis of nitrofurazone residues in food matrices like shrimp or other animal tissues.[\[10\]](#)

Materials:

- Homogenized tissue sample
- Hydrochloric acid (e.g., 0.1 M HCl)
- 2-Nitrobenzaldehyde solution (e.g., 5-10 mM in a suitable solvent like methanol)
- Isotopically labeled internal standard (e.g., **2-Nitrobenzaldehyde semicarbazone-13C, 15N2**)[\[10\]](#)
- Ethyl acetate (or other extraction solvent)
- Sodium hydroxide (for pH adjustment)
- Centrifuge and tubes

Procedure:

- **Extraction and Hydrolysis:** Weigh a known amount of the homogenized tissue sample (e.g., 1-2 g) into a centrifuge tube.
- **Internal Standard:** Add a precise amount of the isotopically labeled internal standard solution.
- **Acidification:** Add hydrochloric acid to the sample to facilitate the release of the semicarbazide from the tissue-bound metabolites.

- **Derivatization:** Add the 2-nitrobenzaldehyde solution to the acidified sample. Vortex the mixture thoroughly.
- **Incubation:** Incubate the reaction mixture, typically overnight (12-16 hours), at a controlled temperature (e.g., 37°C) in the dark to form the **2-Nitrobenzaldehyde semicarbazone** derivative.
- **Neutralization and Extraction:** After incubation, cool the sample and adjust the pH to approximately 7 with sodium hydroxide.
- Add the extraction solvent (e.g., ethyl acetate), vortex vigorously, and centrifuge to separate the organic and aqueous layers.
- **Sample Cleanup:** Carefully transfer the organic layer containing the derivative to a new tube. The sample may then be evaporated to dryness and reconstituted in a suitable mobile phase for LC-MS/MS analysis. A solid-phase extraction (SPE) step may be incorporated for further cleanup if required.

Safety and Handling

2-Nitrobenzaldehyde semicarbazone should be handled with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. Operations should be performed in a well-ventilated area or under a chemical fume hood to avoid inhalation or direct contact.^[9] Store the compound at the recommended temperature of 20°C.^[9]

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